molecular formula C21H27N3O3 B13787710 trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole CAS No. 98519-37-0

trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B13787710
CAS No.: 98519-37-0
M. Wt: 369.5 g/mol
InChI Key: ZIBLQCIVFVPAHQ-UHFFFAOYSA-N
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Description

trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole: is a complex organic compound that features a benzofuran moiety, a dioxane ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, including the formation of the benzofuran ring, the dioxane ring, and the triazole ring. One common method involves the acid-catalyzed transacetalization of β-pyrones with phenols, followed by a series of rearrangements and additions . The reaction conditions often require the use of Lewis acids and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation could enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The benzofuran and triazole rings are known to exhibit biological activity, making this compound a candidate for the development of new therapeutic agents .

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-1-((2-(2-Benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is unique due to its combination of a benzofuran moiety, a dioxane ring, and a triazole ring. This combination of functional groups provides a versatile platform for the development of new materials and therapeutic agents, setting it apart from simpler benzofuran derivatives .

Biological Activity

Trans-1-((2-(2-benzofuranyl)-5-butyl-5-ethyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound characterized by its unique structural features, including a triazole ring and a benzofuran moiety. These features suggest potential biological activities that warrant further investigation. This article delves into the compound's biological activity, synthesis methodologies, and its implications in pharmacology.

Structural Overview

The molecular formula of this compound is C21H27N3O3. The compound's structure includes:

  • Triazole Ring : Known for diverse biological activities.
  • Benzofuran Moiety : Implicated in neuroactivity and other pharmacological effects.

2D Structure

Chemical Structure

Synthesis Methods

Recent advancements in synthetic methodologies have improved the efficiency of producing triazoles. Various strategies include:

  • One-Pot Reactions : Streamlining the synthesis process to enhance yield and reduce time.
  • Functional Group Tolerance : Allowing for modifications that maintain biological activity while introducing new functionalities.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Properties

Similar compounds have shown potential antimicrobial effects. For instance:

Compound NameStructureNotable Properties
5-(4-Fluorophenyl)-4-methyltriazoleStructureAntifungal activity
4-Bromo-2,5-dimethyltriazoleStructureAntibacterial properties
3-(1H-Triazolyl)benzoic AcidStructurePotential anticancer agent

These compounds suggest a promising avenue for exploring the antimicrobial potential of trans-1.

Neurochemical Interactions

The benzofuran component may influence neurochemical binding profiles. Studies on related benzofuran derivatives indicate significant interactions with serotonin receptors (5-HT), which could elucidate the neuropharmacological effects of trans-1.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of similar triazoles. For example:

  • Neurochemical Binding Profiles : A study on MDMA-benzofuran analogues demonstrated high binding affinities for serotonin receptors, suggesting potential similarities in mechanism for trans-1.
    "MDMA analogues displayed higher monoamine receptor/transporter binding affinities compared to MDMA" .
  • Toxicity Studies : Research involving benzofuran analogues highlighted mitochondrial toxicity as a significant concern, emphasizing the need for detailed safety evaluations of trans-1.

Future Directions

Further research is essential to fully understand the biological mechanisms underpinning the activity of trans-1. Key areas for future investigation include:

  • In vitro and In vivo Studies : To assess efficacy and safety profiles.
  • Mechanistic Studies : Understanding interactions with biological macromolecules.

Properties

CAS No.

98519-37-0

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

1-[[2-(1-benzofuran-2-yl)-5-butyl-5-ethyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C21H27N3O3/c1-3-5-10-20(4-2)13-25-21(26-14-20,12-24-16-22-15-23-24)19-11-17-8-6-7-9-18(17)27-19/h6-9,11,15-16H,3-5,10,12-14H2,1-2H3

InChI Key

ZIBLQCIVFVPAHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)CC

Origin of Product

United States

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